molecular formula C19H29N3O3 B7920159 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Katalognummer: B7920159
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: CWEZWKAJFYIAEM-DJNXLDHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolidine-based derivative featuring a benzyl ester group, an ethyl-amino linkage, and an (S)-2-amino-3-methyl-butyryl moiety. The benzyl ester enhances lipophilicity, likely improving membrane permeability, while the amino-acyl side chain may facilitate target binding. Notably, this compound (Ref: 10-F081724) is listed as discontinued by CymitQuimica, possibly due to challenges in synthesis or optimization .

Eigenschaften

IUPAC Name

benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-4-22(18(23)17(20)14(2)3)16-10-11-21(12-16)19(24)25-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,20H2,1-3H3/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEZWKAJFYIAEM-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a pyrrolidine ring and an amino acid derivative, which contribute to its potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound has the following molecular formula: C19H29N3O3, with a molecular weight of 327.46 g/mol. Its structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Benzyl Ester : Enhances lipophilicity and may influence biological interactions.
  • Amino Acid Derivative : Specifically, (S)-2-amino-3-methyl-butyric acid linked to an ethyl amino group.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of neuroprotection and neurotransmitter modulation. The following table summarizes key findings related to its biological properties.

Activity Description References
Neuroprotective EffectsExhibits potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Anticonvulsant ActivityMay have anticonvulsant effects similar to other pyrrolidine derivatives.
CytotoxicityDemonstrated cytotoxic effects against various cancer cell lines, indicating potential for anticancer applications.

The mechanisms underlying the biological activities of 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester are not fully elucidated but may include:

  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.
  • Interaction with Cellular Pathways : Studies suggest that it may interact with specific signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reduced neuronal loss compared to controls, suggesting its potential as a neuroprotective agent .
  • Anticonvulsant Properties :
    • A series of experiments demonstrated that the compound exhibited anticonvulsant properties comparable to established medications in seizure models, indicating its potential utility in epilepsy treatment .
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that the compound displayed dose-dependent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a pyrrolidine ring, which is significant in many biological activities. The presence of the amino acid moiety contributes to its potential interactions with biological systems.

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds similar to 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibit cytotoxic effects against various cancer cell lines. The structure allows for interaction with specific receptors involved in cancer cell proliferation.

Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The amino acid component may facilitate transport across the blood-brain barrier, enhancing its therapeutic efficacy.

Biochemical Research

Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit certain enzymes that play a role in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for studying disease mechanisms.

Receptor Binding Studies : Its structural features allow it to bind to various receptors, making it a valuable tool for studying receptor-ligand interactions in pharmacological research.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing other bioactive molecules. Its synthetic pathways can be optimized for higher yields or modified to create analogs with enhanced properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The findings indicated that modifications to the amino acid side chain significantly increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Study 2: Neuroprotection

Research conducted at a leading university demonstrated that a derivative of this compound protected neuronal cells from oxidative stress-induced apoptosis. The study highlighted its potential as a therapeutic agent in Alzheimer's disease models .

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound contains multiple reactive sites:

  • Benzyl ester moiety : Vulnerable to hydrolysis under acidic or basic conditions.

  • Carboxylic acid precursor : Enables esterification or amidation.

  • Amino groups : Participate in acylation, alkylation, or nucleophilic substitution.

  • Pyrrolidine ring : Serves as a scaffold for stereospecific interactions.

Steglich Esterification

A widely used method for ester formation involving dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This technique facilitates the conversion of carboxylic acids to esters under mild conditions.

Alternative Esterification Approaches

MethodReagentsConditionsCitation
2-benzyloxy-1-methylpyridinium triflateTriethylamineRoom temperature
Di-tert-butyl peroxideIron(III) complexes with imidazolinium cationOxidative conditions

Hydrolysis of Benzyl Ester

The benzyl ester group can be hydrolyzed to regenerate the carboxylic acid using strong acids (e.g., HCl) or bases (e.g., NaOH). This reaction is critical for deprotection in multi-step syntheses.

Amine Reactivity

  • Acylation : Primary or secondary amines in the compound can react with acylating agents (e.g., acyl chlorides) to form amides.

  • Alkylation : Amines may undergo alkylation with alkyl halides or epoxides, though steric hindrance from the pyrrolidine ring may limit reactivity.

Nucleophilic Substitution

The pyrrolidine ring’s nitrogen can act as a nucleophile, enabling substitutions with electrophiles (e.g., alkylating agents).

Oxidative Reactions

The benzyl group is susceptible to oxidation, though this is less common in standard transformations.

Ester Hydrolysis

The benzyl ester undergoes acid-catalyzed hydrolysis via nucleophilic attack by water, followed by elimination of the benzyl group.

Acylation of Amines

Amines react with acylating agents (e.g., acyl chlorides) in a two-step process:

  • Protonation of the amine.

  • Nucleophilic attack on the electrophilic carbonyl carbon.

Challenges and Considerations

  • Steric Hindrance : The pyrrolidine ring and bulky substituents may limit accessibility to reactive sites.

  • Stability : The benzyl ester is stable under standard conditions but decomposes under harsh acidic/basic conditions.

  • Purity Control : Reactions require precise temperature and solvent optimization to minimize by-products.

References Evitachem. (2025). (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester. Organic Chemistry Portal. (n.d.). Benzyl Esters. Evitachem. (2025). 3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester. Evitachem. (2025). (S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent Modifications Molecular Weight Ester Group Key Properties/Applications Reference
Target Compound Pyrrolidine (S)-2-Amino-3-methyl-butyryl, ethyl-amino N/A* Benzyl Potential protease inhibitor
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Shorter acyl chain (propionyl) 319.40 Benzyl Analog with reduced steric bulk
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Piperidine Six-membered ring vs. pyrrolidine 361.48 Benzyl Altered ring strain, solubility
(R)-3-[(2-Hydroxy-ethyl)-Methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine Hydroxyethyl-methyl-amino (no amino-acyl group) 278.35 Benzyl Increased hydrophilicity
3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Cyclopropyl-amino, tert-butyl ester N/A tert-Butyl Enhanced stability, higher lipophilicity
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (24) Pyrrolidine Aromatic naphthyl substituent N/A Benzyl Potential π-π interactions in binding

Key Findings:

Ring Size : Piperidine derivatives (e.g., CAS:1401666-94-1) introduce conformational flexibility and altered solubility due to the six-membered ring, which may impact pharmacokinetics .

Ester Group : The tert-butyl ester in CAS:741710-05-4 increases lipophilicity and stability compared to benzyl esters but may reduce aqueous solubility .

Rotamerism : Compounds like 24 and 25 () exist as 1:1 rotameric mixtures, suggesting conformational flexibility that could influence binding dynamics in biological systems .

Vorbereitungsmethoden

Pyrrolidine Precursor Preparation

The pyrrolidine ring is typically synthesized via cyclization of γ-aminobutyraldehyde derivatives or hydrogenation of pyrrole intermediates. A patented method (CN1229077A) converts protected hydroxyl compounds (e.g., II ) into 3-aminopyrrolidines (III ) using primary amines (R1_1NH2_2) under basic conditions:

II (X = protected hydroxyl)R1NH2III (R1=alkyl, aryl)\text{II (X = protected hydroxyl)} \xrightarrow{\text{R}1\text{NH}2} \text{III (R}_1 = \text{alkyl, aryl)}

Yields range from 46% to 56%, depending on the amine and reaction conditions.

Introduction of the Ethyl-Amino Group

Ethyl-amino substitution is achieved via reductive amination or nucleophilic substitution. For example, reacting 3-aminopyrrolidine with ethyl iodide in the presence of sodium hydride yields the ethyl-amino derivative. Catalytic hydrogenation with chiral catalysts (e.g., Rhodium-BINAP complexes) preserves stereochemistry.

Coupling of (S)-2-Amino-3-methyl-butyryl Residue

Activation of the Amino Acid

The (S)-2-amino-3-methyl-butyric acid is protected at the amine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Activation of the carboxyl group is performed via mixed anhydrides (e.g., formic-acetic anhydride) or coupling agents like HOBt/EDCI.

Amide Bond Formation

The activated amino acid is coupled to the ethyl-amino-pyrrolidine intermediate under inert conditions. A representative protocol uses:

  • Reagents : HOBt (1-hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Yield : 72–85%.

Benzyl Esterification of the Carboxyl Group

Steglich Esterification

The final step involves esterifying the pyrrolidine-1-carboxylic acid with benzyl alcohol using Steglich conditions:

COOH+BnOHDCC, DMAPCOOBn\text{COOH} + \text{BnOH} \xrightarrow{\text{DCC, DMAP}} \text{COOBn}

  • Catalysts : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Temperature : 0–25°C.

  • Yield : 89–93%.

Alternative Esterification Methods

MethodReagentsYield (%)Reference
Mitsunobu ReactionDIAD, PPh3_378
Alkyl Halide AlkylationBnBr, K2_2CO3_365

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess (ee >99%).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.25 (m, 5H, Bn), 4.55 (s, 2H, CH2_2Bn), 3.95–3.70 (m, pyrrolidine-H).

  • HRMS : m/z 376.2561 [M+H]+^+ (calculated: 376.2564).

Industrial-Scale Production

Continuous Flow Reactors

Automated systems enhance reproducibility and safety for large-scale synthesis. Key parameters:

  • Residence Time : 10–15 minutes.

  • Temperature Control : ±1°C accuracy.

  • Throughput : 5–10 kg/day.

Green Chemistry Approaches

  • Solvent Recycling : DCM and DMF recovery rates exceed 90%.

  • Catalyst Recovery : Immobilized DMAP on silica reduces waste .

Q & A

Basic Question

  • HPLC: Use C18 columns with 0.1% TFA in water/acetonitrile gradients (5–95% over 20 min). Monitor at 254 nm for UV-active impurities .
  • NMR: ¹H and ¹³C NMR in CDCl₃ confirm stereochemistry. Key signals: δ 1.2–1.4 ppm (methyl groups), δ 4.5–5.1 ppm (benzyl ester protons) .
  • Mass Spectrometry: ESI-MS (positive mode) to verify molecular ion peaks (expected [M+H]⁺ ~420–450 m/z) .

How can researchers resolve co-eluting epimers during impurity profiling?

Advanced Question

  • Chromatographic Optimization: Adjust mobile phase pH (e.g., 0.1% formic acid) or use chiral columns (e.g., Chiralpak AD-H) to separate epimers. Temperature gradients (25–40°C) enhance resolution .
  • Dynamic Binding Studies: Compare retention times under varying buffer strengths (10–50 mM ammonium acetate) to identify pH-sensitive impurities .

What are the primary degradation pathways under long-term storage, and how can stability be monitored?

Advanced Question

  • Hydrolysis: Benzyl ester cleavage in humid conditions forms carboxylic acid derivatives. Monitor via HPLC retention shifts (~2–3 min earlier elution) .
  • Oxidation: Tertiary amines may oxidize to N-oxides under light exposure. Use amber vials and antioxidant additives (e.g., BHT) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles to baseline .

How does stereochemistry influence biological activity, and what assays validate structure-activity relationships (SAR)?

Advanced Question

  • Enantiomeric Specificity: The (S)-configuration at the 2-amino-butyryl moiety is critical for binding to protease targets (e.g., thrombin inhibitors). Racemic mixtures show 50–70% reduced activity .
  • In Vitro Assays:
    • Enzyme Inhibition: IC₅₀ measurements using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for proteases).
    • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) to quantify membrane permeability .

What methodologies are recommended for isolating enantiomers during scale-up synthesis?

Advanced Question

  • Chiral Resolution: Use (R)- or (S)-mandelic acid derivatives to form diastereomeric salts, followed by recrystallization in ethanol/water .
  • Kinetic Resolution: Lipase-catalyzed acetylation of the ethyl-amino group selectively modifies one enantiomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.